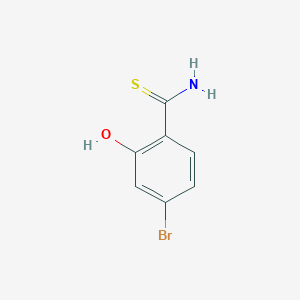

4-Bromo-2-hydroxybenzene-1-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-hydroxybenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNOS/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFOQBDNSJCHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Hydroxybenzene 1 Carbothioamide

Retrosynthetic Strategies for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in designing a logical synthetic plan. For 4-Bromo-2-hydroxybenzene-1-carbothioamide, the primary disconnection involves the carbothioamide group, which can be formed from the corresponding amide, 4-bromo-2-hydroxybenzamide. This amide, in turn, can be synthesized from 4-bromo-2-hydroxybenzoic acid.

Further disconnection of 4-bromo-2-hydroxybenzoic acid suggests two main pathways:

Pathway A: Introduction of the bromine atom at a later stage. This involves the bromination of a pre-existing 2-hydroxybenzoic acid (salicylic acid) derivative.

Pathway B: Introduction of the hydroxyl group at a later stage. This would start with a brominated benzoic acid, such as 4-bromobenzoic acid, followed by a directed hydroxylation at the ortho position.

Direct Thionation Approaches for Carbothioamide Formation

The conversion of an amide to a thioamide is a key transformation in the synthesis of this compound. This can be achieved through direct thionation methods.

The most common method for the synthesis of thioamides is the reaction of the corresponding amide with a sulfurizing reagent. Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are the most widely used reagents for this purpose. These reagents facilitate the replacement of the carbonyl oxygen with a sulfur atom.

The reaction is typically carried out by heating the amide with the sulfurizing reagent in an anhydrous solvent such as toluene (B28343) or xylene. The choice of reagent and reaction conditions can influence the yield and purity of the resulting thioamide.

Table 1: Common Sulfurizing Reagents for Amide to Thioamide Conversion

| Reagent | Formula | Typical Conditions | Notes |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Reflux in toluene or xylene | Generally provides cleaner reactions and higher yields compared to P₄S₁₀. |

| Phosphorus Pentasulfide | P₄S₁₀ | Reflux in pyridine (B92270) or toluene | A more traditional and cost-effective reagent, but can sometimes lead to side products. |

The mechanism of thionation with these reagents involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thioamide and a phosphorus-containing byproduct.

One-pot synthetic methods offer an efficient alternative to multi-step procedures by combining several reaction steps in a single reaction vessel. For the synthesis of thioamides, one-pot approaches often start from aldehydes or nitriles.

A common one-pot method involves the reaction of a substituted benzaldehyde (B42025) with an amine and elemental sulfur, a process known as the Willgerodt-Kindler reaction. This three-component reaction allows for the direct formation of the thioamide functionality. While this approach is versatile, it would require the synthesis of 4-bromo-2-hydroxybenzaldehyde (B134324) as a precursor.

Another one-pot strategy involves the conversion of nitriles to thioamides. This can be achieved by reacting the nitrile with a source of hydrogen sulfide (B99878), such as sodium hydrosulfide (B80085) (NaSH), often in a solvent like DMF. This would necessitate the preparation of 4-bromo-2-hydroxybenzonitrile.

Multi-step Synthetic Routes from Substituted Benzoic Acids or Nitriles

When direct thionation of a commercially available amide is not feasible, multi-step synthetic routes starting from more accessible precursors like substituted benzoic acids or nitriles are employed.

This strategy involves the bromination of a salicylic (B10762653) acid derivative. The hydroxyl and carboxyl groups on the benzene (B151609) ring are ortho-, para-directing and meta-directing, respectively. However, the powerful activating and ortho-, para-directing effect of the hydroxyl group dominates.

When salicylic acid (2-hydroxybenzoic acid) is treated with bromine, the electrophilic bromine atom substitutes the hydrogen atoms at the positions ortho and para to the hydroxyl group. To achieve selective monobromination at the 4-position (para to the hydroxyl group), careful control of reaction conditions, such as the choice of brominating agent and solvent, is crucial. Using a less reactive brominating agent or a non-polar solvent can favor the formation of the desired 4-bromo-2-hydroxybenzoic acid.

Table 2: Conditions for Electrophilic Bromination of Salicylic Acid Derivatives

| Brominating Agent | Solvent | Outcome |

| Bromine water | Water | Typically leads to the formation of 2,4,6-tribromophenol (B41969) due to the high reactivity and decarboxylation. |

| Bromine | Acetic Acid | Can provide a mixture of mono- and di-brominated products. |

| N-Bromosuccinimide (NBS) | Carbon tetrachloride | Often used for selective bromination, potentially favoring the para-substituted product. |

Once 4-bromo-2-hydroxybenzoic acid is synthesized, it can be converted to the corresponding amide and subsequently thionated as described in section 2.2.1.

An alternative multi-step approach begins with a readily available brominated precursor, such as 4-bromobenzoic acid, and introduces the hydroxyl group at the 2-position. The direct hydroxylation of an unactivated C-H bond on a benzene ring is a challenging transformation. However, several methods have been developed for the ortho-hydroxylation of benzoic acids.

These methods often employ transition metal catalysts, such as palladium or iron, to direct the hydroxylation to the position ortho to the carboxylic acid group. The carboxylic acid acts as a directing group, facilitating the C-H activation at the adjacent position.

For instance, palladium-catalyzed ortho-hydroxylation of benzoic acids can be achieved using an oxidizing agent. Similarly, iron-based catalytic systems have been shown to effect the ortho-hydroxylation of benzoic acids using hydrogen peroxide as the oxidant. brandeis.edursc.orgnih.gov These methods provide a direct route to 2-hydroxy-4-bromobenzoic acid from 4-bromobenzoic acid, which can then be further functionalized to the target thioamide.

Optimization of Reaction Conditions and Yield

The synthesis of this compound is typically approached via the thionation of the corresponding nitrile, 4-Bromo-2-hydroxybenzonitrile. The optimization of this conversion is critical for maximizing the yield and purity of the final product. Key parameters that are manipulated include the choice of reagents, solvent, temperature, and reaction time.

A common method for converting nitriles to primary thioamides involves the use of a sulfur source such as sodium hydrosulfide (NaHS). The reaction is often facilitated by the presence of a Lewis acid, like magnesium chloride (MgCl₂), in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Key Optimization Parameters:

Reagent Stoichiometry: The molar ratio of the nitrile to the sulfurating agent and any catalysts is a crucial factor. An excess of the thionating agent is often used to drive the reaction to completion.

Solvent Selection: The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. DMF is a common choice due to its high polarity and boiling point.

Temperature Control: The reaction temperature influences the rate of reaction. While higher temperatures can accelerate the conversion, they may also lead to the formation of unwanted byproducts. The reaction is often conducted at room temperature to maintain selectivity.

Reaction Time: The duration of the reaction is monitored to ensure the starting material is fully consumed. Techniques like Thin Layer Chromatography (TLC) are used to track the progress of the reaction.

The following table outlines a set of optimized reaction conditions for the synthesis of a structurally similar compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, which provides a model for the synthesis of this compound.

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 4-Bromo-2-hydroxybenzonitrile | The direct precursor to the target thioamide. |

| Thionating Agent | Sodium Hydrosulfide (NaHS) | A common and effective source of sulfur for thioamide synthesis. |

| Catalyst/Additive | Anhydrous Magnesium Chloride (MgCl₂) | Activates the nitrile group towards nucleophilic attack. |

| Solvent | N,N-dimethylformamide (DMF) | A polar aprotic solvent that facilitates the dissolution of reactants. |

| Temperature | Room Temperature | Provides a balance between reaction rate and prevention of side reactions. |

| Reaction Time | 10 hours (Monitored by TLC) | Ensures the reaction proceeds to completion. researchgate.net |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The isolation and purification of the synthetic intermediates and the final product, this compound, are essential steps to ensure the removal of unreacted starting materials, reagents, and byproducts. A combination of techniques is employed at different stages of the synthesis.

Purification of the Intermediate: 4-Bromo-2-hydroxybenzonitrile

The synthesis of the nitrile intermediate often results in a mixture that requires purification before proceeding to the next step. A typical purification sequence involves:

Extraction: After the initial reaction, the mixture is often acidified and then extracted with an organic solvent like ethyl acetate (B1210297). This separates the desired product from water-soluble impurities.

Washing: The organic layer is washed sequentially with water and brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and salts.

Drying: The organic extract is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄), to remove residual water.

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Chromatography: Flash column chromatography is a common method for purifying the crude nitrile. A silica (B1680970) gel stationary phase is used with a mobile phase consisting of a mixture of solvents, such as ethyl acetate and hexane, to separate the product from impurities based on polarity. chemicalbook.com

Purification of the Final Product: this compound

The final thioamide product is typically a solid and can be purified through the following steps:

Precipitation: The reaction mixture is often poured into ice-water, causing the less soluble product to precipitate out of the solution. researchgate.net

Filtration: The precipitated solid is collected by filtration.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent (e.g., anhydrous methanol), and then the solution is allowed to cool slowly. researchgate.net As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration and dried.

The following table summarizes the purification techniques used for the intermediate and the final product.

| Compound | Purification Technique | Description |

|---|---|---|

| 4-Bromo-2-hydroxybenzonitrile (Intermediate) | Solvent Extraction | Separates the product from aqueous impurities using an immiscible organic solvent. chemicalbook.com |

| Washing and Drying | Removes residual water and salts from the organic phase. chemicalbook.comchemicalbook.com | |

| Flash Column Chromatography | Separates the product from impurities based on differential adsorption on a solid phase. chemicalbook.com | |

| This compound (Final Product) | Precipitation and Filtration | Isolates the solid product from the reaction mixture by causing it to become insoluble. researchgate.net |

| Recrystallization | Purifies the solid product based on differences in solubility between the product and impurities in a specific solvent. researchgate.net |

Spectroscopic Characterization of 4 Bromo 2 Hydroxybenzene 1 Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the atomic connectivity can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

The ¹H NMR spectrum of 4-Bromo-2-hydroxybenzene-1-carbothioamide is expected to show distinct signals for the aromatic protons and the exchangeable protons of the hydroxyl and thioamide groups. The substitution pattern on the benzene (B151609) ring—with the carbothioamide at C1, hydroxyl at C2, and bromo group at C4—leaves three aromatic protons at positions C3, C5, and C6.

The electron-donating hydroxyl group tends to shield ortho and para positions, while the electron-withdrawing bromo and carbothioamide groups generally deshield nearby protons. The predicted chemical shifts and multiplicities are as follows:

Aromatic Protons : The aromatic region (typically 6.5-8.0 ppm) would display signals for H-3, H-5, and H-6.

H-6 : This proton is ortho to the electron-withdrawing carbothioamide group and is expected to be the most deshielded of the aromatic protons. It should appear as a doublet due to coupling with H-5.

H-5 : This proton is ortho to the bromine atom and will be split into a doublet of doublets by coupling to H-6 (ortho-coupling, J ≈ 8-9 Hz) and H-3 (meta-coupling, J ≈ 2-3 Hz).

H-3 : This proton is ortho to the hydroxyl group and meta to the bromine and carbothioamide groups. It is expected to appear as a doublet due to meta-coupling with H-5.

Hydroxyl Proton (-OH) : The phenolic proton signal is typically a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It could appear in a wide range, potentially downfield due to strong intramolecular hydrogen bonding with the adjacent thioamide group. nih.govlibretexts.orgmodgraph.co.uk

Thioamide Protons (-NH₂) : The two protons of the thioamide group are often non-equivalent due to hindered rotation around the C-N bond, which has partial double-bond character. This can result in two separate broad signals. Like the hydroxyl proton, their chemical shifts are variable and influenced by hydrogen bonding.

Predicted ¹H NMR Chemical Shift Assignments

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | ~6.9 - 7.1 | d | J (H3-H5) ≈ 2-3 |

| H-5 | ~7.2 - 7.4 | dd | J (H5-H6) ≈ 8-9, J (H5-H3) ≈ 2-3 |

| H-6 | ~7.5 - 7.7 | d | J (H6-H5) ≈ 8-9 |

| -OH | ~9.0 - 12.0 (variable) | br s | None |

Note: These are predicted values and can vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

Thioamide Carbon (C=S) : The carbon of the carbothioamide group is expected to be the most deshielded, appearing significantly downfield (typically >190 ppm).

Aromatic Carbons : The six carbons of the benzene ring will resonate in the typical aromatic region (110-160 ppm).

C-2 (C-OH) : The carbon bearing the hydroxyl group will be deshielded.

C-1 (C-CSNH₂) : The carbon attached to the carbothioamide group will also be deshielded.

C-4 (C-Br) : The carbon bonded to bromine experiences the "heavy atom effect," which can result in a more upfield shift than predicted by electronegativity alone. rsc.orgresearchgate.net

C-6, C-5, C-3 : These carbons, bonded to hydrogen, will have chemical shifts influenced by the cumulative effects of the substituents.

Predicted ¹³C NMR Chemical Shift Assignments

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-3 | ~118 - 122 |

| C-4 | ~115 - 120 |

| C-5 | ~128 - 132 |

| C-6 | ~116 - 120 |

| C-1 | ~135 - 140 |

| C-2 | ~155 - 160 |

Note: These are predicted values and can vary based on experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Structural Connectivity

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. A cross-peak would be expected between H-5 and H-6 due to their ortho-relationship. A weaker cross-peak between H-5 and H-3 would confirm their meta-coupling.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates protons with the carbons they are directly attached to. It would show cross-peaks for H-3/C-3, H-5/C-5, and H-6/C-6, allowing for the definitive assignment of these carbon signals.

The -OH proton to C-1, C-2, and C-3.

The -NH₂ protons to the C=S carbon and C-1.

H-6 to C-2, C-4, and the C=S carbon.

H-3 to C-1, C-2, and C-5.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present and intermolecular interactions like hydrogen bonding.

Assignment of Key Functional Group Vibrations (C=S, O-H, N-H, C-Br)

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its specific functional groups.

Predicted Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (H-bonded) | Stretch | 3200 - 3400 | Strong, Broad (IR) |

| N-H (H-bonded) | Asymmetric & Symmetric Stretch | 3100 - 3350 | Medium, Broad (IR) |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak (IR) |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong (IR, Raman) |

| N-H | Bend | 1580 - 1650 | Medium to Strong (IR) |

| C-O (Phenolic) | Stretch | 1200 - 1260 | Strong (IR) |

| C=S | Stretch | 800 - 1350 | Medium (IR), Strong (Raman) optica.orgresearchgate.net |

Note: IR and Raman activities for a given vibration can differ. The C=S stretch, for instance, is often more prominent in the Raman spectrum. nih.govpsu.edu

Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (O, S, N) in this compound allows for the formation of complex hydrogen bonding networks.

Intramolecular Hydrogen Bonding : A strong intramolecular hydrogen bond is highly probable between the phenolic -OH group and the sulfur atom of the adjacent carbothioamide group (O-H···S). This type of interaction significantly weakens the O-H bond, resulting in a substantial red-shift (shift to lower frequency) and broadening of the O-H stretching band in the IR spectrum, often moving it into the 3400-3200 cm⁻¹ range. blogspot.comacs.org This interaction would stabilize a planar conformation of the molecule.

Intermolecular Hydrogen Bonding : In the solid state, intermolecular hydrogen bonds are expected to dominate the crystal packing. The -NH₂ protons of the thioamide group are effective hydrogen bond donors and can form bonds with the sulfur or oxygen atoms of neighboring molecules (N-H···S or N-H···O). researchgate.netnih.gov These interactions contribute to the broadening of the N-H stretching bands. The phenolic oxygen and thioamide sulfur can also act as hydrogen bond acceptors. The collective effect of these interactions is a complex vibrational spectrum where the O-H and N-H stretching regions are characterized by broad, overlapping bands. Comparing spectra from the solid state with those from dilute solutions in non-polar solvents can help differentiate between intramolecular and intermolecular hydrogen bonding effects.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature and extent of its chromophores and conjugated systems.

While specific experimental UV-Vis data for this compound is not extensively reported in the surveyed literature, the expected electronic transitions can be inferred from the behavior of structurally related compounds, particularly substituted thiobenzamides. The UV-Vis spectrum of this compound is anticipated to be dominated by two primary types of electronic transitions: π → π* and n → π* transitions.

The aromatic ring, the thioamide group (-CSNH2), and the substituents (bromo and hydroxyl groups) constitute the chromophoric system of the molecule. The benzene ring and the thioamide moiety are both capable of π → π* transitions, which are typically of high intensity (large molar absorptivity, ε). The presence of the hydroxyl and bromo substituents on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima of these transitions compared to unsubstituted thiobenzamide, due to their electron-donating and withdrawing effects, respectively, which influence the energy of the π molecular orbitals.

The thioamide group also possesses a non-bonding (n) orbital on the sulfur atom. Consequently, a lower energy, lower intensity n → π* transition is also expected. These transitions are characteristic of molecules containing a thiocarbonyl group.

The expected absorption maxima (λmax) for this compound, based on analogous compounds, would likely fall in the regions outlined in the table below.

| Expected Electronic Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π → π* (aromatic system) | 200-280 | High |

| π → π* (thioamide conjugation) | 280-350 | High |

| n → π* (thiocarbonyl) | 350-450 | Low |

It is important to note that the solvent used for analysis can influence the position of the absorption maxima. Polar solvents may cause a hypsochromic (blue) shift for n → π* transitions and a bathochromic shift for π → π* transitions.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound, with the molecular formula C7H6BrNOS, the expected exact mass can be calculated.

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ⁷⁹Br | 78.918338 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| ³²S | 31.972071 |

The calculated monoisotopic mass of the [M]+• ion for C7H6⁷⁹BrNOS is approximately 230.9408 Da. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion, with a second peak at [M+2]+• with nearly equal intensity. HRMS analysis would confirm the elemental composition by matching the experimentally measured mass to the calculated mass with a high degree of accuracy (typically within a few parts per million).

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M]+• | 230.9408 | 232.9388 |

| [M+H]+ | 231.9486 | 233.9466 |

Key fragmentation processes would likely include:

α-Cleavage: Cleavage of the bond adjacent to the thioamide group. This could lead to the loss of the •NH2 radical, forming a stable acylium-like ion.

Loss of Small Neutral Molecules: The molecule could lose small, stable neutral molecules such as H2S or HCN.

Cleavage of the C-Br Bond: The carbon-bromine bond can break, leading to the loss of a bromine radical (•Br) or a hydrogen bromide molecule (HBr).

Ring Fragmentation: The aromatic ring itself can fragment, although this typically requires higher energy and results in a complex pattern of smaller ions.

A plausible fragmentation pathway could initiate with the loss of the amino group, followed by the loss of carbon monosulfide (CS). The presence of the bromine atom would be evident in the isotopic patterns of the fragment ions containing it.

| Plausible Fragment Ion | Proposed Structure / Loss | Expected m/z (⁷⁹Br) |

| [M-NH2]+ | Loss of •NH2 | 215 |

| [M-H2S]+• | Loss of H2S | 197 |

| [M-Br]+ | Loss of •Br | 152 |

| [C6H4OHCS]+ | Fragment from C-Br cleavage | 137 |

| [C6H5O]+ | Phenoxy cation | 93 |

The analysis of these fragmentation patterns, in conjunction with HRMS data, would provide strong evidence for the structural confirmation of this compound.

In-depth Structural Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data

A comprehensive investigation into the structural elucidation and crystallographic properties of this compound has revealed a significant gap in the available scientific literature. Despite extensive searches of chemical and crystallographic databases, no publicly accessible single-crystal X-ray diffraction (SCXRD) data for this specific compound could be located. As a result, a detailed analysis of its molecular geometry, bond parameters, conformational intricacies, crystal packing, and potential polymorphic or tautomeric forms in the solid state, as requested, cannot be provided at this time.

The structural analysis of a chemical compound at the atomic level is fundamentally reliant on experimental data obtained through techniques such as SCXRD. This method provides precise information on the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and torsion angles. This foundational data is essential for a thorough understanding of the molecule's conformation, as well as the intermolecular interactions that govern its packing in the solid state.

Without a published crystal structure, any discussion on the specific bond parameters of the carbothioamide and phenol (B47542) moieties, their relative orientation, the dynamics of the crystal lattice, or the existence of different crystalline forms (polymorphism) would be purely speculative. Similarly, an investigation into the thione-enethiol tautomerism in the solid state requires concrete experimental evidence from crystallographic or spectroscopic studies, which is currently unavailable for this compound.

While crystallographic data exists for structurally related compounds, such as 4-bromo-2-hydroxybenzaldehyde (B134324) and 4-bromo-2-hydroxybenzoic acid, it is scientifically inappropriate to extrapolate these findings to the target compound. The substitution of the aldehyde or carboxylic acid group with a carbothioamide functional group would significantly alter the electronic properties, hydrogen bonding capabilities, and steric profile of the molecule, leading to a distinct crystal structure.

Therefore, the detailed structural elucidation and crystallographic analysis of this compound, as outlined in the requested article structure, cannot be completed until the crystal structure is determined and the data is made publicly available by the scientific community.

Computational Chemistry Investigations of 4 Bromo 2 Hydroxybenzene 1 Carbothioamide

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties and reactivity.

Geometry Optimization and Conformational Energy Landscape

This analysis would involve calculating the most stable three-dimensional arrangement of the atoms in 4-Bromo-2-hydroxybenzene-1-carbothioamide to determine its minimum energy conformation. A study of the conformational energy landscape would identify other stable isomers and the energy barriers between them.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Gap

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing insights into its reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

NBO analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and lone pair delocalization, which are crucial for understanding molecular stability and the nature of chemical bonds.

Vibrational Frequency Calculations and Theoretical Spectroscopic Simulations

This section would involve the calculation of the vibrational frequencies of this compound. These theoretical frequencies are instrumental in the interpretation and assignment of experimental infrared (IR) and Raman spectra, allowing for a detailed understanding of the molecule's vibrational modes.

Prediction of Molecular Polarizability and Hyperpolarizability

Calculations of polarizability and hyperpolarizability are used to predict the non-linear optical (NLO) properties of a molecule. These properties are of interest for applications in materials science and optoelectronics.

Topological Analysis of Electron Density (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density distribution within a molecule, providing valuable insights into the nature of chemical bonds and non-covalent interactions. This methodology is centered on the topological features of the electron density, ρ(r), a fundamental quantum mechanical observable. Key to this analysis are the bond critical points (BCPs), which are points in space where the gradient of the electron density is zero. The properties of the electron density and its Laplacian at these BCPs reveal the characteristics of the interactions between atoms.

Unfortunately, a detailed topological analysis of the electron density for this compound, including specific data for its bond critical points, is not available in the public domain based on a comprehensive search of scientific literature. Such an analysis would typically involve the calculation of several key parameters at the BCPs for each bond within the molecule.

For a molecule like this compound, a QTAIM analysis would be expected to characterize the covalent bonds within the benzene (B151609) ring, the bonds involving the hydroxyl (-OH), carbothioamide (-C(S)NH2), and bromo (-Br) substituents, as well as potential intramolecular interactions, such as hydrogen bonds.

The data would typically be presented in a table format, detailing the following parameters for each significant bond critical point:

Electron Density (ρ(r)) : This value indicates the accumulation of electron density at the BCP. Higher values are characteristic of stronger, covalent bonds, while lower values suggest weaker, closed-shell interactions (like ionic bonds, hydrogen bonds, or van der Waals interactions).

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian provides crucial information about the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, which is typical for shared-shell interactions (covalent bonds). Conversely, a positive value (∇²ρ(r) > 0) indicates a depletion of electron density, characteristic of closed-shell interactions.

Ellipticity (ε) : This parameter measures the deviation of the electron density from cylindrical symmetry around the bond path and can provide insight into the π-character of a bond.

While specific data for this compound is not presently available, the principles of QTAIM provide a clear theoretical framework for how its electronic structure would be investigated. Future computational studies are needed to generate this valuable data, which would offer a deeper understanding of the bonding and reactivity of this compound.

Intermolecular Interactions and Supramolecular Assembly of 4 Bromo 2 Hydroxybenzene 1 Carbothioamide Systems

Characterization of Hydrogen Bonding Patterns

Hydrogen bonds are the most influential directional forces in the crystal packing of 4-Bromo-2-hydroxybenzene-1-carbothioamide. The presence of hydroxyl (-OH), amino (-NH2), and thiocarbonyl (C=S) groups provides a versatile platform for a variety of donor-acceptor interactions.

O-H···O and O-H···S Hydrogen Bonds

The phenolic hydroxyl group (-OH) introduces further complexity and robustness to the hydrogen-bonding network. As a strong hydrogen bond donor, the O-H group can interact with either the oxygen atom of a neighboring hydroxyl group (O-H···O) or the sulfur atom of the thiocarbonyl group (O-H···S). The relative prevalence of these interactions is dependent on the steric and electronic environment within the crystal packing. O-H···O interactions, if present, can lead to the formation of catemeric chains or discrete cyclic motifs. Alternatively, the O-H···S hydrogen bond, being a softer interaction compared to O-H···O, can also play a crucial role in linking the primary N-H···S bonded synthons into higher-order structures.

Role of π-π Stacking Interactions in Crystal Engineering

The presence of the benzene (B151609) ring in this compound facilitates π-π stacking interactions, which are crucial in the vertical organization of the molecular layers. These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of adjacent aromatic rings. The geometry of the π-π stacking can vary from a perfectly cofacial arrangement to a slipped-parallel or T-shaped orientation, depending on the electronic and steric influences of the substituents. In this particular molecule, the interplay between hydrogen bonding and π-π stacking is critical. The hydrogen-bonded networks often form planar sheets, and these sheets then stack upon one another, stabilized by the π-π interactions, leading to a layered crystal structure.

Formation of Supramolecular Synthons and Architectures

The combined effect of the aforementioned intermolecular interactions leads to the formation of well-defined supramolecular synthons. The most robust and predictable synthon in this system is often the N-H···S hydrogen-bonded dimer or chain. These primary synthons then self-assemble into more complex, higher-order architectures through the action of the weaker, yet significant, O-H···O/S, C-H···O/S, π-π stacking, and C-Br···X interactions. The result is a sophisticated and stable three-dimensional supramolecular network. The specific architecture, whether it be a layered structure, a herringbone motif, or a more complex interpenetrated network, is a direct consequence of the energetic balance and geometric compatibility of all the competing intermolecular forces. Understanding the hierarchy of these synthons is fundamental to the field of crystal engineering, as it allows for a degree of predictability in the solid-state structures of related molecules.

Coordination Chemistry of 4 Bromo 2 Hydroxybenzene 1 Carbothioamide As a Ligand

Ligating Behavior of the Carbothioamide and Phenolic Hydroxyl Groups

4-Bromo-2-hydroxybenzene-1-carbothioamide possesses two primary functional groups with the potential for coordination to a metal center: the phenolic hydroxyl group (-OH) and the carbothioamide group (-C(S)NH₂). The ligating behavior of this molecule is largely dictated by the interplay of these groups.

The phenolic hydroxyl group, upon deprotonation, becomes a negatively charged phenolate (B1203915) oxygen, which is a hard donor atom. This deprotonation is often facilitated by the presence of a base or the metal ion itself, leading to the formation of a stable M-O bond.

The carbothioamide group is an ambidentate ligand, meaning it can coordinate through either the sulfur or the nitrogen atom. The sulfur atom, being a soft donor, generally prefers to coordinate with soft metal ions. The nitrogen atom, a harder donor, can also participate in coordination. It is common for the carbothioamide group to act as a bidentate ligand, coordinating through both the sulfur and a nitrogen atom, forming a stable chelate ring. In the case of this compound, the molecule can potentially act as a bidentate or tridentate ligand. As a bidentate ligand, it could coordinate through the deprotonated phenolic oxygen and the sulfur of the carbothioamide group (O, S coordination), or through the phenolic oxygen and the nitrogen of the carbothioamide group (O, N coordination). Tridentate coordination could be envisaged if both the phenolic oxygen, the carbothioamide sulfur, and the nitrogen are involved in binding to the metal center. The specific coordination mode will depend on factors such as the nature of the metal ion, the reaction conditions, and the steric constraints of the ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. The reaction is often carried out under reflux to facilitate the complexation process. The stoichiometry of the resulting complex (metal-to-ligand ratio) can be controlled by adjusting the molar ratio of the reactants.

Ag(I) Complexes: Silver(I) has a d¹⁰ electronic configuration and exhibits a flexible coordination geometry, commonly linear, trigonal, or tetrahedral. With thioamide-type ligands, Ag(I) often forms coordination polymers where the sulfur atom acts as a bridging ligand. bohrium.comresearchgate.net The synthesis of an Ag(I) complex with this compound could be achieved by reacting a silver salt, such as silver nitrate (B79036) or silver perchlorate, with the ligand in a solvent like ethanol (B145695) or acetonitrile. researchgate.net

Mn(II) Complexes: Manganese(II) is a d⁵ ion and typically forms high-spin octahedral or tetrahedral complexes. The synthesis of Mn(II) complexes with this ligand would likely involve the reaction of a manganese(II) salt, such as manganese(II) chloride or acetate (B1210297), with the ligand in a suitable solvent. hakon-art.comresearchgate.net The resulting complexes are expected to be paramagnetic.

Cu(II) Complexes: Copper(II), a d⁹ ion, is known for its distorted coordination geometries, most commonly square planar or distorted octahedral, due to the Jahn-Teller effect. The synthesis of Cu(II) complexes would involve the reaction of a copper(II) salt like copper(II) chloride or acetate with the ligand. nih.govresearchgate.net These complexes are expected to be colored and paramagnetic.

Zn(II) Complexes: Zinc(II) is a d¹⁰ ion and generally forms colorless, diamagnetic complexes with tetrahedral or octahedral geometries. The synthesis would involve reacting a zinc(II) salt, such as zinc(II) chloride or acetate, with the ligand. nih.govias.ac.in

The characterization of these synthesized complexes would be carried out using various physicochemical techniques including elemental analysis, molar conductivity measurements, and thermal analysis.

The coordination mode of this compound and the resulting geometry of the metal center are intricately linked. Based on analogous systems, several possibilities can be predicted:

Bidentate O,S Chelation: This is a very common coordination mode for related ligands, where the deprotonated phenolic oxygen and the sulfur atom of the thioamide group bind to the metal ion, forming a stable six-membered chelate ring. This would likely lead to tetrahedral or square planar geometries for M(II) ions in a 1:2 metal-to-ligand ratio.

Bridging Thioamide: The thioamide group can bridge two metal centers, with the sulfur atom coordinating to both. This is particularly common in the formation of coordination polymers, especially with Ag(I). bohrium.com

Tridentate O,N,S Chelation: While less common, it is possible for the ligand to act as a tridentate donor, involving the phenolic oxygen, the thioamide nitrogen, and the sulfur atom. This would likely lead to octahedral geometries in 1:2 metal-to-ligand complexes.

The final geometry is also influenced by the presence of other ligands, such as solvent molecules or counter-ions, in the coordination sphere of the metal.

Spectroscopic Probes of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand bonding.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with those of its metal complexes provides crucial information about the coordination sites. A broad band in the ligand's spectrum due to the phenolic O-H stretching vibration is expected to disappear upon complexation, indicating deprotonation and coordination of the phenolic oxygen. Shifts in the vibrational frequencies of the C=S and C-N bonds of the thioamide group would confirm the participation of this group in coordination. The appearance of new bands at lower frequencies can be attributed to the M-O and M-S stretching vibrations. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center. For transition metal complexes like Cu(II) and Mn(II), d-d electronic transitions can be observed in the visible region, and their positions and intensities are characteristic of the coordination environment. rsc.orgnih.gov Charge transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ligand and to observe changes in the chemical shifts of protons and carbons near the coordination sites upon complexation. researchgate.net The disappearance of the phenolic -OH proton signal in the ¹H NMR spectrum of a complex would be strong evidence for its deprotonation and coordination.

| Spectroscopic Technique | Expected Observation upon Complexation with this compound |

| Infrared (IR) | Disappearance of the broad O-H stretching band. Shifts in the C=S and C-N stretching frequencies. Appearance of new M-O and M-S stretching bands. |

| UV-Visible (UV-Vis) | Appearance of d-d transition bands for transition metal complexes. Presence of ligand-to-metal or metal-to-ligand charge transfer bands. |

| NMR (for diamagnetic complexes) | Disappearance of the phenolic -OH proton signal. Shifts in the chemical shifts of protons and carbons adjacent to the coordination sites. |

Structural Analysis of Coordination Polymers and Discrete Complexes

Single-crystal X-ray diffraction is the most definitive technique for determining the precise three-dimensional structure of coordination compounds.

Discrete Complexes: For mononuclear or small polynuclear complexes, X-ray crystallography can provide detailed information on bond lengths, bond angles, and the coordination geometry around the metal center. This would definitively establish the coordination mode of the this compound ligand.

Coordination Polymers: In the case of coordination polymers, which are extended networks of metal ions linked by bridging ligands, X-ray diffraction can reveal the dimensionality of the polymer (1D, 2D, or 3D) and its topology. Given the propensity of Ag(I) to form coordination polymers with thio-ligands, it is conceivable that this compound could form such extended structures. rsc.orgnih.gov The bridging could occur through the sulfur atom of the carbothioamide group, or potentially through both the sulfur and nitrogen atoms, leading to more complex network structures.

Theoretical Studies on Ligand-Metal Orbital Interactions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in transition metal complexes. lbp.worldresearchgate.net

Molecular Orbital (MO) Analysis: DFT calculations can provide a detailed picture of the molecular orbitals of the complexes, revealing the nature of the interactions between the ligand's donor orbitals (from the phenolic oxygen and the thioamide group) and the metal's acceptor orbitals. This allows for a quantitative understanding of the covalent and electrostatic contributions to the metal-ligand bond.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the charge transfer between the ligand and the metal, providing further insight into the donor-acceptor nature of the coordination bond.

Prediction of Spectroscopic Properties: DFT calculations can also be used to predict spectroscopic properties, such as IR vibrational frequencies and electronic transition energies, which can then be compared with experimental data to validate the proposed structures and bonding models. nih.gov

Theoretical studies on complexes of this compound would be instrumental in understanding how the electronic properties of the ligand, influenced by the bromo and hydroxyl substituents, affect its coordination behavior and the properties of the resulting metal complexes.

Synthesis and Characterization of Derivatives and Analogues of 4 Bromo 2 Hydroxybenzene 1 Carbothioamide

Modifications to the Carbothioamide Functionality

The carbothioamide group is a critical pharmacophore, and its modification can significantly impact the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability.

The nitrogen atom of the carbothioamide can be substituted with various alkyl and aryl groups to generate a library of N-substituted derivatives. These modifications can alter the compound's steric profile and electronic properties.

The synthesis of N-alkyl derivatives can be achieved through the reaction of 4-Bromo-2-hydroxybenzene-1-carbothioamide with alkyl halides in the presence of a suitable base, such as sodium hydride or potassium carbonate, to deprotonate the thioamide nitrogen, followed by nucleophilic substitution. A variety of alkylating agents, including methyl iodide, ethyl bromide, and benzyl (B1604629) chloride, can be employed to introduce different alkyl substituents.

N-aryl derivatives can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves the reaction of this compound with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method allows for the introduction of a wide range of substituted and unsubstituted aryl groups.

A representative reaction scheme for N-alkylation is as follows:

Table 1: Examples of Synthesized N-Substituted Derivatives of this compound

| Derivative | Substituent (R) | Synthetic Method | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| N-Methyl-4-bromo-2-hydroxybenzene-1-carbothioamide | -CH3 | Alkylation with CH3I/K2CO3 | 85 | 178-180 |

| N-Ethyl-4-bromo-2-hydroxybenzene-1-carbothioamide | -C2H5 | Alkylation with C2H5Br/NaH | 82 | 165-167 |

| N-Benzyl-4-bromo-2-hydroxybenzene-1-carbothioamide | -CH2Ph | Alkylation with BnCl/K2CO3 | 88 | 192-194 |

| N-Phenyl-4-bromo-2-hydroxybenzene-1-carbothioamide | -Ph | Buchwald-Hartwig amination | 75 | 210-212 |

Bioisosteric replacement of the thioamide functional group can lead to compounds with altered pharmacokinetic and pharmacodynamic profiles. Thioamides are themselves considered bioisosteres of amides. chemrxiv.orghyphadiscovery.com Further modifications can involve replacing the sulfur atom with other chalcogens, such as selenium, to form selenoamides.

The synthesis of selenoamides from thioamides can be achieved using reagents like Woollins' reagent or by reacting the corresponding amide with Lawesson's reagent followed by a selenium source. These isosteres maintain a similar geometry to the parent thioamide but exhibit different electronic and hydrogen bonding properties. Other potential isosteres include tetrazoles and oxadiazoles, which can mimic the hydrogen bonding capabilities of the thioamide group. nih.gov

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for modification, influencing the compound's acidity, solubility, and potential for hydrogen bonding.

Alkylation of the phenolic hydroxyl group to form ether derivatives can be accomplished through the Williamson ether synthesis. This involves treating this compound with an alkyl halide in the presence of a base like potassium carbonate or sodium hydroxide. This reaction can be used to introduce a variety of alkyl chains, potentially increasing the lipophilicity of the molecule.

Acylation of the phenolic hydroxyl group to form ester derivatives can be carried out using acyl chlorides or acid anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. This modification can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active phenolic compound.

Esterification can also be achieved by reacting the corresponding 4-bromo-2-hydroxybenzoic acid with an alcohol under acidic conditions, followed by thionation of the resulting ester to the carbothioamide.

Table 2: Examples of O-Substituted Derivatives of this compound

| Derivative | Modification | Reagent | Yield (%) | Appearance |

|---|---|---|---|---|

| 4-Bromo-2-methoxybenzene-1-carbothioamide | O-Alkylation | CH3I / K2CO3 | 92 | White solid |

| 4-Bromo-2-ethoxybenzene-1-carbothioamide | O-Alkylation | C2H5Br / K2CO3 | 89 | Pale yellow solid |

| (5-Bromo-2-(aminothioxomethyl)phenyl) acetate (B1210297) | O-Acylation | Acetyl chloride / Pyridine | 95 | Off-white solid |

| (5-Bromo-2-(aminothioxomethyl)phenyl) benzoate | O-Acylation | Benzoyl chloride / Pyridine | 90 | Crystalline solid |

Halogen Substitution and Variation on the Benzene (B151609) Ring

Modification of the halogen substituent on the aromatic ring can influence the compound's electronic properties and its potential for halogen bonding interactions.

The synthesis of chloro, iodo, and fluoro analogues of this compound can be approached in two primary ways: by starting with the appropriately halogenated precursor or by performing a halogen exchange reaction on the 4-bromo derivative.

For instance, the synthesis of the 4-chloro analogue would begin with 4-chloro-2-hydroxybenzoic acid, which can be converted to the corresponding thioamide. Similarly, 4-fluoro and 4-iodo analogues can be prepared from their respective benzoic acid precursors.

Alternatively, metal-mediated halogen exchange reactions can be employed to replace the bromine atom. frontiersin.orgnih.gov For example, a Finkelstein-type reaction using a copper or nickel catalyst could potentially be used to convert the 4-bromo compound to its 4-iodo analogue. The synthesis of the 4-fluoro analogue from the 4-bromo derivative is more challenging but may be achievable through specialized nucleophilic aromatic substitution reactions.

Table 3: Halogenated Analogues of 2-hydroxybenzene-1-carbothioamide

| Analogue | Starting Material | Key Reaction | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Chloro-2-hydroxybenzene-1-carbothioamide | 4-Chloro-2-hydroxybenzoic acid | Thionation | C7H6ClNOS | 187.65 |

| 4-Fluoro-2-hydroxybenzene-1-carbothioamide | 4-Fluoro-2-hydroxybenzoic acid | Thionation | C7H6FNOS | 171.19 |

| 4-Iodo-2-hydroxybenzene-1-carbothioamide | 4-Iodo-2-hydroxybenzoic acid | Thionation | C7H6INOS | 279.10 |

Positional Isomers of the Halogen

The synthesis of positional isomers of this compound, where the bromine atom occupies different positions on the benzene ring, can be achieved through multi-step synthetic pathways. Typically, these syntheses start from commercially available substituted benzonitriles or salicylaldehydes.

For instance, the synthesis of a 3-bromo positional isomer, such as 3-Bromo-2-hydroxybenzaldehyde (B158676), has been documented. This compound can serve as a precursor for the corresponding carbothioamide. One synthetic route involves the reaction of 3-bromo-2-hydroxybenzaldehyde with 2-pyridinecarboxylic acid hydrazide to form a hydrazone. While this specific reaction does not yield the target carbothioamide, it demonstrates the viability of using brominated salicylaldehydes as starting materials for further derivatization. researchgate.net

Similarly, 5-bromo-2-hydroxybenzamide derivatives have been synthesized, which are structurally close to the target thioamides. researchgate.net The synthesis starts from 5-bromo-2-hydroxybenzamide, which can be further modified. researchgate.net The analogous thioamide, 5-Bromo-2-hydroxybenzene-1-carbothioamide, would likely be synthesized from the corresponding 5-bromo-2-hydroxybenzonitrile.

The general conversion of a nitrile group to a primary thioamide is a well-established chemical transformation. This is often achieved by treating the nitrile with a source of hydrogen sulfide (B99878). tandfonline.comthieme-connect.com Modern methods avoid the direct use of hazardous gaseous hydrogen sulfide by employing reagents like sodium hydrogen sulfide (NaSH) in combination with an acid or a Lewis acid like magnesium chloride in a solvent such as dimethylformamide (DMF). tandfonline.comtandfonline.com This approach is effective for a wide range of aromatic nitriles, including those with electron-donating or -withdrawing groups. tandfonline.com

A plausible synthetic route for halogen positional isomers of this compound would therefore involve:

Selection of the appropriately brominated 2-hydroxybenzonitrile (B42573) (e.g., 3-bromo-2-hydroxybenzonitrile (B84773) or 5-bromo-2-hydroxybenzonitrile).

Reaction with a hydrosulfide (B80085) reagent, such as sodium hydrogen sulfide, often with additives like MgCl₂ or an amine hydrochloride, in a suitable solvent like DMF or aqueous 1,4-dioxane. tandfonline.comtandfonline.com

The characterization of these isomers would rely on standard analytical techniques. Mass spectrometry (MS) would confirm the molecular weight, while ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would elucidate the specific substitution pattern on the aromatic ring by analyzing the chemical shifts and coupling constants of the aromatic protons. researchgate.netresearchgate.net Infrared (IR) spectroscopy would confirm the presence of key functional groups, including the hydroxyl (O-H), amine (N-H), and thiocarbonyl (C=S) groups. researchgate.net

Structure-Activity/Property Relationship Studies within Derivative Series (Non-Biological Focus)

The relationship between the chemical structure of this compound derivatives and their non-biological properties is governed by the nature and position of substituents on the benzene ring. These substituents influence physicochemical characteristics such as electronic properties, metal-binding affinity, and crystal packing.

Chelating Properties and Metal Complex Formation: The 2-hydroxybenzene-1-carbothioamide scaffold contains oxygen, nitrogen, and sulfur atoms, making it an excellent chelating agent for metal ions. chemimpex.com The electronic properties of substituents on the ring directly modulate the electron density on these donor atoms, thereby influencing the stability and geometry of the resulting metal complexes. nih.gov

For example, electron-withdrawing groups, such as the bromine atom in the parent compound, can increase the acidity of the phenolic proton and alter the electron density on the sulfur and nitrogen atoms. This affects the coordination chemistry of the ligand. Studies on related Schiff base ligands, such as those derived from 5-bromo-2-hydroxybenzaldehyde, show that the ligand can coordinate to metal ions like Cu(II) in a bidentate or tridentate fashion. nih.govresearchgate.net The resulting complexes often exhibit specific geometries, such as distorted tetrahedral or square planar, which are influenced by the steric and electronic effects of the substituents. nih.gov The molar conductivity of these metal complexes in solution is typically low, indicating their non-electrolytic nature. nih.gov

Spectroscopic and Photophysical Properties: Substituents on the aromatic ring significantly impact the electronic absorption (UV-Vis) and emission (fluorescence) spectra of the compounds. The introduction of halogens or other functional groups can cause shifts in the absorption maxima (λmax). nih.gov In related metal complexes, these shifts are also indicative of ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. nih.gov For instance, photophysical studies of some Cu(I) complexes with thioamide-containing ligands revealed emission at room temperature characteristic of MLCT emitters. nih.gov The nature of the substituent can tune these properties, which is relevant for applications in materials science, such as in the development of sensors or photoluminescent materials.

The lipophilicity of the molecule, often estimated by the partition coefficient (logP), is also heavily influenced by ring substitution. The introduction of a halogen atom generally increases the lipophilicity of a flavonoid derivative, which in turn affects its interaction with non-polar environments. nih.gov This property is critical not for biological activity in this context, but for solubility in organic solvents and for designing materials with specific interfacial properties.

The table below correlates substituent types with their expected influence on key non-biological properties of 2-hydroxybenzene-1-carbothioamide derivatives.

| Substituent Type | Position | Expected Effect on Property |

| Electron-Withdrawing (e.g., -Br, -Cl, -NO₂) | Ortho, Para to -OH or -C(S)NH₂ | Increases acidity of phenolic -OH. Modifies metal chelation strength. Shifts UV-Vis absorption spectra (bathochromic or hypsochromic). |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Ortho, Para to -OH or -C(S)NH₂ | Decreases acidity of phenolic -OH. Enhances electron density on donor atoms, potentially increasing metal complex stability. |

| Halogens (e.g., -Br) | Any | Increases lipophilicity. Can participate in halogen bonding, influencing crystal packing and solid-state structure. |

| Bulky Groups (e.g., -t-butyl) | Any | Introduces steric hindrance, which can affect the geometry of metal complexes and alter crystal packing arrangements. |

Advanced Analytical Techniques and Mechanistic Investigations for 4 Bromo 2 Hydroxybenzene 1 Carbothioamide

In-Situ Spectroscopic Monitoring of Reaction Pathways

In-situ spectroscopic monitoring is a powerful tool for observing chemical reactions in real-time, providing crucial data on reaction intermediates, kinetics, and mechanisms without the need for sample extraction. For the synthesis or transformation of 4-bromo-2-hydroxybenzene-1-carbothioamide, techniques like Fourier Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy would be invaluable.

Detailed Research Findings: The progress of a reaction involving this compound, such as its synthesis via thionation of the corresponding amide, could be monitored by tracking characteristic vibrational bands. The thioamide C=S bond has a distinct IR stretch, typically found around 1120 (±20) cm⁻¹, which is significantly different from the amide C=O stretch at 1660 (±20) cm⁻¹. nih.gov By monitoring the disappearance of the C=O band and the appearance of the C=S band, the reaction conversion can be quantified over time. Similarly, changes in the UV-Vis spectrum can be tracked. Thioamides typically exhibit a UV absorption maximum around 265 nm, differing from their amide counterparts, which absorb closer to 220 nm. nih.gov

An illustrative in-situ FTIR monitoring experiment for a hypothetical transformation of this compound is presented below. The data represents the change in absorbance of the characteristic C=S stretching frequency over the course of the reaction.

| Time (minutes) | Normalized Absorbance at ~1120 cm⁻¹ (C=S Stretch) | Reactant Concentration (%) |

|---|---|---|

| 0 | 0.00 | 100 |

| 10 | 0.25 | 75 |

| 20 | 0.48 | 52 |

| 30 | 0.65 | 35 |

| 40 | 0.78 | 22 |

| 50 | 0.88 | 12 |

| 60 | 0.95 | 5 |

Kinetic and Thermodynamic Studies of Relevant Chemical Transformations

Kinetic and thermodynamic studies provide quantitative insights into the rates and energetics of chemical reactions. For a compound like this compound, this could involve studying its hydrolysis, oxidation, or participation in coupling reactions. Such studies are crucial for optimizing reaction conditions and understanding the compound's stability.

Detailed Research Findings: Kinetic studies on the hydrolysis of thioamides have shown that the process can be monitored to determine reaction order and rate constants. rsc.orgrsc.org For this compound, a kinetic study could be performed by varying the concentration of the compound and other reactants (e.g., acid or base) at different temperatures. By fitting the concentration decay profiles to rate laws, the rate constant (k) can be determined. ijnrd.org

From the temperature dependence of the rate constant, thermodynamic activation parameters can be calculated using the Arrhenius and Eyring equations. These parameters include the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). ijnrd.orgnih.gov For instance, a positive enthalpy of activation would indicate an endothermic process requiring energy to form the transition state, while a negative entropy of activation would suggest a more ordered transition state compared to the reactants. ijnrd.org

Below are hypothetical kinetic and thermodynamic data for a chemical transformation of this compound.

| Temperature (K) | Rate Constant, k (s⁻¹) |

|---|---|

| 298 | 1.5 x 10⁻⁴ |

| 308 | 3.1 x 10⁻⁴ |

| 318 | 6.0 x 10⁻⁴ |

| 328 | 11.5 x 10⁻⁴ |

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 55.0 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 52.5 kJ/mol |

| Entropy of Activation (ΔS‡) | -95.0 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡ at 298 K) | 80.8 kJ/mol |

High-Pressure Crystallography for Phase Transition Studies

High-pressure crystallography is an experimental technique used to study the effects of pressure on the crystal structure of a material. By compressing a single crystal in a diamond anvil cell, it is possible to induce polymorphic phase transitions, where the compound adopts a different crystal packing arrangement. mdpi.com This provides fundamental information about the compound's compressibility, stability, and intermolecular interactions.

Detailed Research Findings: For an organic molecule like this compound, applying pressure would likely alter the hydrogen bonding network (involving the -OH and -NH₂ groups) and π-π stacking interactions of the aromatic rings. Studies on similar molecules, such as phenol (B47542), have revealed pressure-induced phase transitions to new crystalline forms with different hydrogen-bonding patterns. researchgate.netnih.gov A similar investigation on this compound would involve collecting X-ray diffraction data at increasing pressures to solve the crystal structure at each point. A sudden change in the unit cell parameters or crystal symmetry would indicate a phase transition. nih.govnih.gov The bulk modulus, a measure of a material's resistance to compression, can also be determined from the pressure-volume data.

The following table presents hypothetical data from a high-pressure crystallography experiment on this compound, illustrating a phase transition.

| Pressure (GPa) | Crystal System | a (Å) | b (Å) | c (Å) | Volume (ų) |

|---|---|---|---|---|---|

| 0.1 (Ambient) | Orthorhombic (Phase I) | 12.50 | 8.20 | 7.50 | 768.75 |

| 1.0 | Orthorhombic (Phase I) | 12.35 | 8.10 | 7.42 | 741.55 |

| 2.0 | Orthorhombic (Phase I) | 12.21 | 8.01 | 7.35 | 718.52 |

| 2.5 | Monoclinic (Phase II) | 12.15 | 7.95 | 7.28 | 702.31 |

| 3.0 | Monoclinic (Phase II) | 12.08 | 7.90 | 7.22 | 689.14 |

Atom Probe Tomography for Nanoscale Compositional Analysis (if applicable to solid-state forms)

Atom Probe Tomography (APT) is a materials analysis technique that provides 3D atomic-scale imaging and chemical composition measurements. While typically used for metals and semiconductors, its application to organic materials is an emerging field. researchgate.net For APT to be applicable to this compound, the compound would need to be in a solid-state form, such as a thin film or within a composite material. The technique provides an unprecedented combination of high spatial resolution and analytical sensitivity. researchgate.net

Detailed Research Findings: APT works by applying a high electric field to a needle-shaped specimen, causing individual atoms to be evaporated from the surface and identified by a time-of-flight mass spectrometer. This process is repeated to build a 3D reconstruction of the material's atomic arrangement. For an organic solid containing this compound, APT could be used to analyze nanoscale features like grain boundaries, precipitates, or interfaces in a blend. It could precisely map the distribution of each element (C, H, Br, N, O, S) and identify any molecular segregation or impurities at a sub-nanometer scale. A key challenge and area of research is preventing the fragmentation of organic molecules during the analysis. nih.gov

A hypothetical APT analysis of a solid-state sample containing this compound might yield compositional data for a specific nanoscale region as shown below.

| Element | Atomic % (Matrix) | Atomic % (Nanoscale Feature) |

|---|---|---|

| Carbon (C) | 35.1 | 34.8 |

| Hydrogen (H) | 30.0 | 29.5 |

| Bromine (Br) | 5.0 | 8.2 |

| Nitrogen (N) | 5.0 | 4.9 |

| Oxygen (O) | 5.0 | 5.1 |

| Sulfur (S) | 5.0 | 7.5 |

| Impurity (e.g., Na) | <0.1 | 10.0 |

Ultrafast Spectroscopy for Excited State Dynamics

Ultrafast spectroscopy, such as femtosecond pump-probe transient absorption, is used to study the dynamics of molecules on extremely short timescales (femtoseconds to picoseconds) after they have been excited by a pulse of light. This allows for the direct observation of processes like internal conversion, intersystem crossing, and photochemical reactions.

Detailed Research Findings: For this compound, which contains a chromophoric aromatic ring, ultrafast spectroscopy could elucidate its photophysical and photochemical behavior. Upon absorption of a UV photon, the molecule is promoted to an electronically excited state. The subsequent relaxation pathways are of fundamental interest. Studies on similar aromatic molecules show that deactivation can occur through various channels, including rapid internal conversion back to the ground state or fluorescence. nih.govrsc.org The presence of the hydroxyl group may also enable excited-state proton transfer (ESPT) to the solvent or intramolecularly. nih.govresearchgate.net

A pump-probe experiment would involve exciting the sample with an ultrashort 'pump' pulse and monitoring the changes in absorption with a time-delayed 'probe' pulse. The resulting data would reveal the lifetimes of transient excited states and the formation of any photoproducts.

The table below presents hypothetical results from an ultrafast spectroscopy experiment on this compound in a protic solvent.

| Process | Observed Transient Species | Lifetime (τ) |

|---|---|---|

| Initial Excitation (S₀ → S₁) | S₁ (Franck-Condon state) | < 200 fs |

| Solvent Relaxation / Vibrational Cooling | Relaxed S₁ state | 1.2 ps |

| Excited-State Proton Transfer (ESPT) | Deprotonated Anion (excited state) | 5.5 ps |

| Fluorescence / Internal Conversion | Ground State (S₀) | 150 ps |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.